molecular formula C21H22FN5O5S2 B2665661 Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851980-10-4

Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2665661
CAS No.: 851980-10-4
M. Wt: 507.56
InChI Key: GAQZHSHFCJETHE-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a multifunctional heterocyclic compound characterized by:

  • A piperazine core substituted with an ethyl carboxylate group.
  • A phenylsulfonyl moiety at the 4-position of the piperazine ring.
  • A hydrazinecarbonyl linker connecting the phenylsulfonyl group to a 6-fluorobenzo[d]thiazole heterocycle.

This structure integrates pharmacophores associated with enzyme inhibition (e.g., sulfonyl and hydrazine groups) and bioisosteric elements (fluorine, thiazole) commonly used in drug design. Its synthesis likely involves sequential sulfonylation, hydrazine coupling, and heterocyclic ring formation, as inferred from analogous routes in the literature .

Properties

IUPAC Name

ethyl 4-[4-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O5S2/c1-2-32-21(29)26-9-11-27(12-10-26)34(30,31)16-6-3-14(4-7-16)19(28)24-25-20-23-17-8-5-15(22)13-18(17)33-20/h3-8,13H,2,9-12H2,1H3,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQZHSHFCJETHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesis, and implications in various therapeutic areas.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperazine ring, a benzothiazole moiety, and a sulfonamide group. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity.

Synthetic Pathway Overview

  • Formation of Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole core, which is known for its diverse pharmacological properties.
  • Piperazine Ring Incorporation : The piperazine moiety is then introduced through nucleophilic substitution reactions.
  • Final Modifications : Subsequent steps involve the addition of hydrazine and sulfonamide groups to yield the final product.

Antitumor Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as antitumor agents. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation and migration in vitro.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA431, A549, H1299<20Induction of apoptosis and cell cycle arrest
Related Benzothiazole DerivativeA43115Inhibition of IL-6 and TNF-α activity

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. It acts as a potential NK (neurokinin) inhibitor, which may be beneficial in treating conditions such as depression and anxiety.

  • Mechanism : By inhibiting neurokinin receptors, the compound may modulate neurotransmitter release, thereby alleviating symptoms associated with mood disorders.

Case Studies

  • Antidepressant Potential : In a study evaluating several piperazine derivatives, it was found that compounds structurally related to this compound exhibited promising activity as selective serotonin reuptake inhibitors (SSRIs), suggesting potential utility in treating depression without the common side effects associated with existing SSRIs .
  • Anticancer Efficacy : A recent investigation into novel benzothiazole derivatives demonstrated that compounds similar to this target exhibited significant anticancer effects against various cell lines, with mechanisms involving apoptosis induction and inhibition of pro-inflammatory cytokines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C23H27N5O5S2
  • Molecular Weight : 485.62 g/mol
  • Structural Features : The structure includes a piperazine ring, a sulfonamide group, and a benzothiazole moiety, which are known to contribute to its biological activity.

Biological Activities

Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate has been investigated for various biological activities:

  • Anticancer Activity :
    • Several studies have reported that compounds containing benzothiazole and piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and tubulin polymerization inhibition .
    • This compound may similarly impact cancer cell proliferation and survival, warranting further investigation into its efficacy against specific cancer types.
  • Antimicrobial Properties :
    • Benzothiazole derivatives are known for their antimicrobial activities against a range of pathogens. The presence of the sulfonamide group in this compound may enhance its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .
  • Neuropharmacological Effects :
    • Research indicates that compounds similar to this compound may possess anticonvulsant properties. The structural analogs have been shown to exhibit protective effects in seizure models, suggesting potential applications in treating epilepsy .

Case Studies

Several studies illustrate the potential applications of compounds similar to this compound:

StudyFocusFindings
Venkatesh & Tiwari (2009)Anticancer ActivitySynthesized benzothiazole derivatives showed significant cytotoxicity against HeLa cells .
Moreno-Díaz et al. (2020)Antidiabetic ActivityInvestigated N-substituted benzothiazoles for their effects on diabetes models .
Musser et al. (2020)Neuropharmacological EffectsReported anticonvulsant activity of benzothiazole derivatives in seizure models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazine-Linked Thiazole Derivatives

Example : 2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole ()

  • Structural Similarities :
    • Piperazine ring with a fluorophenyl substituent.
    • Benzylidene hydrazine linker conjugated to a thiazole ring.
  • Key Differences :
    • Replaces the sulfonylphenylhydrazinecarbonyl group with a simpler benzylidene hydrazine.
    • Lacks the 6-fluorobenzo[d]thiazole moiety, instead incorporating a 4-phenylthiazole.

Sulfonylphenyl-1,2,4-Triazole Derivatives

Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

  • Structural Similarities :
    • Sulfonylphenyl group.
    • Hydrazine-derived heterocycle (1,2,4-triazole).
  • Key Differences :
    • Uses a triazole-thione core instead of a benzo[d]thiazole.
    • Contains a 2,4-difluorophenyl substituent rather than a piperazine-carboxylate.
  • Synthesis Insight :
    • Formed via cyclization of hydrazinecarbothioamides under basic conditions, highlighting alternative strategies for heterocyclic assembly .

Piperazine Carboxylate Analogues

Example : Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate ()

  • Structural Similarities :
    • Ethyl piperazine carboxylate backbone.
    • Fluorinated aromatic substituent (2,6-difluorophenyl).
  • Key Differences :
    • Replaces the sulfonylphenylhydrazinecarbonyl unit with a difluorobenzoyl group.
  • Pharmacological Implications :
    • Such compounds are often explored as kinase inhibitors or CNS modulators due to fluorophenyl and piperazine motifs .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Functional Groups Biological Activity References
Target Compound Piperazine-sulfonylphenyl-hydrazine Sulfonyl, hydrazine, benzo[d]thiazole Not reported (predicted enzyme inhibition)
Thiazolylhydrazones (e.g., 3a) Piperazine-benzylidene-thiazole Hydrazone, thiazole, fluorophenyl AChE inhibition (IC₅₀ = 1.2–3.8 µM)
Triazole-thiones (e.g., 7–9) Sulfonylphenyl-triazole-thione Triazole, sulfonyl, hydrazine Not reported
Piperazine carboxylates (e.g., ) Piperazine-difluorobenzoyl Carboxylate, fluorophenyl Kinase/CNS modulation

Key Research Findings and Trends

Hydrazine Linkers : Compounds with hydrazine-carbonyl or hydrazone groups (e.g., ) demonstrate enhanced binding to enzyme active sites, likely due to hydrogen-bonding interactions .

Fluorine and Sulfonyl Groups : Fluorine improves metabolic stability and membrane permeability, while sulfonyl groups enhance electrostatic interactions with target proteins .

Heterocyclic Diversity : Thiazole and triazole cores influence selectivity; benzo[d]thiazole in the target compound may confer unique steric or electronic properties compared to simpler thiazoles .

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